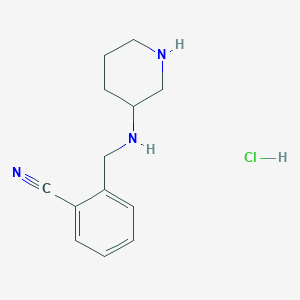

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Validation

The compound’s IUPAC name, 2-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride , reflects its structural hierarchy:

- Benzonitrile core : A benzene ring substituted with a nitrile group at the ortho position.

- Piperidin-3-ylamino group : A six-membered piperidine ring with an amino substituent at the 3-position.

- Hydrochloride salt : Enhances solubility in polar solvents by protonating the tertiary amine.

Structural validation is confirmed through:

- SMILES notation :

N#CC1=CC=CC=C1CNC2CNCCC2.[H]Cl. - InChI identifier :

InChI=1S/C13H17N3.ClH/c14-9-11-3-1-2-4-12(11)10-16-13-5-7-15-8-6-13;/h1-4,13,15-16H,5-8,10H2;1H. - Molecular weight : 251.76 g/mol .

Table 1: Structural Components and Key Features

| Component | Description |

|---|---|

| Benzonitrile | Electron-withdrawing group enabling dipole interactions |

| Piperidin-3-ylamino | Conformationally flexible linker with basic amine functionality |

| Hydrochloride salt | Improves aqueous solubility for pharmaceutical applications |

CAS Registry Number and Alternative Chemical Designations

The compound is indexed under CAS 1353989-83-9 in chemical registries . Alternative designations include:

- 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride .

- 2-[(Piperidin-3-ylamino)methyl]benzonitrile;hydrochloride .

- 2-{[(Piperidin-3-yl)amino]methyl}benzonitrile hydrochloride .

Table 2: CAS and Synonyms

| Designation | CAS Number | Source |

|---|---|---|

| This compound | 1353989-83-9 | BLD Pharm |

| 2-[(Piperidin-3-ylamino)methyl]benzonitrile;hydrochloride | 1353989-83-9 | Ambeed |

Molecular Formula and Compositional Analysis

The molecular formula of the hydrochloride salt is C₁₃H₁₈ClN₃ , derived from:

- Parent compound : C₁₃H₁₈N₃ (benzonitrile + piperidin-3-ylamino group).

- Hydrochloride addition : Introduces a chloride ion (Cl⁻) and an additional hydrogen.

Elemental Composition (Calculated)

| Element | Atomic Count | Atomic Mass Contribution (g/mol) | Percentage Composition |

|---|---|---|---|

| Carbon | 13 | 13 × 12.011 = 156.143 | 62.02% |

| Hydrogen | 18 | 18 × 1.008 = 18.144 | 7.21% |

| Chlorine | 1 | 35.453 | 14.08% |

| Nitrogen | 3 | 3 × 14.007 = 42.021 | 16.69% |

Total molecular weight : 156.143 + 18.144 + 35.453 + 42.021 = 251.761 g/mol .

Properties

IUPAC Name |

2-[(piperidin-3-ylamino)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-8-11-4-1-2-5-12(11)9-16-13-6-3-7-15-10-13;/h1-2,4-5,13,15-16H,3,6-7,9-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUMRNMWQBANMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with piperidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction, which allows for the formation of the desired compound with high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are optimized for efficiency and scalability, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is in pharmaceutical development . It has been identified as a potential lead compound for the treatment of various conditions, particularly those related to neurotransmitter modulation, such as anxiety and depression. Research indicates that this compound may influence serotonin and dopamine pathways, which are critical in mood regulation and mental health disorders.

Interaction Studies

Preliminary studies have focused on how this compound interacts with various receptors and enzymes. These studies suggest that the compound may modulate neurotransmitter systems, leading to potential therapeutic effects in neuropsychiatric conditions. Further investigation is necessary to fully elucidate its mechanism of action and therapeutic potential .

Cytotoxicity Evaluations

Recent bioevaluations have explored the cytotoxic properties of compounds similar to this compound. The findings suggest that ortho-substituted compounds may exhibit enhanced cytotoxicity against certain cancer cell lines compared to their analogs. This opens avenues for developing new anticancer therapies based on structural modifications of the compound .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step processes that allow for fine-tuning of its properties. This includes the use of safer reagents and cost-effective methods to enhance yield and purity during production. The ability to produce high-quality formulations is crucial for its application in pharmaceuticals .

Case Studies and Research Findings

- Pharmacological Studies : Research has indicated that compounds structurally similar to this compound can exhibit significant activity against various biological targets, including those involved in neurotransmission and cancer cell proliferation. For instance, studies on related piperidine derivatives have shown promising results in inhibiting tumor growth in specific cancer models .

- Potential Therapeutic Uses : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders, with ongoing research aimed at understanding its efficacy and safety profile .

Mechanism of Action

The mechanism of action of 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in the Benzonitrile Class

The compound belongs to a broader class of benzonitrile derivatives with nitrogen-containing heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Piperidine vs. Piperazine :

- The piperidine ring (six-membered, one nitrogen) in the target compound offers greater metabolic stability compared to piperazine (six-membered, two nitrogens), which may undergo faster oxidative metabolism .

- Piperazine derivatives (e.g., 2-(3-Methyl-piperazin-1-ylMethyl)-benzonitrile HCl) often exhibit enhanced solubility but reduced membrane permeability due to increased polarity.

Functional Groups :

Analytical and Pharmacological Comparisons

Chromatographic Behavior

Reverse-phase HPLC methods, as described for Rilpivirine Hydrochloride impurities (e.g., 4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile), highlight the importance of substituent polarity in retention times . For example:

- Polar groups (e.g., hydroxyl, piperazine) reduce retention times due to stronger interactions with the aqueous mobile phase.

- Hydrophobic groups (e.g., piperidine, trifluoromethyl) increase retention.

Table 2: Hypothetical HPLC Retention Times

| Compound Name | Substituent | Predicted Retention Time (min)* |

|---|---|---|

| 2-((Piperidin-3-ylamino)methyl)benzonitrile HCl | Piperidin-3-ylamino | ~22–25 |

| 2-(3-Methyl-piperazin-1-ylMethyl)-benzonitrile HCl | 3-Methyl-piperazine | ~18–21 |

| 3-(Azetidin-3-yloxy)benzonitrile HCl | Azetidin-3-yloxy | ~27–30 |

*Based on methodologies from , adjusted for column and gradient differences.

Pharmacological Implications

- Target Compound: The piperidine moiety may favor interactions with central nervous system (CNS) targets, such as sigma receptors or monoamine transporters.

- Piperazine Analogues : Often utilized in antiviral or antipsychotic agents due to their dual nitrogen atoms, which can enhance hydrogen bonding with enzymes .

Biological Activity

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzonitrile moiety, which is known for its diverse biological activities. The hydrochloride form enhances solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can influence multiple cellular pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, affecting signaling pathways.

- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in malignant cells.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its effect on inducing DNA fragmentation and activating caspase pathways, which are critical in the apoptosis process.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 10 | DNA fragmentation, caspase activation |

| HSC-2 (Oral Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Preliminary data suggest effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

Case Studies

- Study on Anticancer Activity : A series of experiments were conducted to evaluate the anticancer efficacy of the compound against various neoplasms. Results indicated that doses ranging from 10 to 30 mg/kg administered intraperitoneally led to significant tumor regression in mouse models.

- Antimicrobial Efficacy Assessment : In vitro tests were carried out to assess the antimicrobial properties against clinical isolates. The compound demonstrated a broad spectrum of activity, particularly against resistant strains of bacteria.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the piperidine ring can enhance selectivity and potency against specific cancer types. For instance, substituents that increase lipophilicity were found to improve membrane permeability and bioavailability.

Q & A

Q. What synthetic routes are recommended for preparing 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

Answer:

- Route 1 (Nucleophilic Substitution): React 2-cyanobenzyl bromide with piperidin-3-amine in anhydrous DMF at 60–80°C for 12–24 hours. Use triethylamine as a base to neutralize HBr byproducts. Purify via recrystallization in ethanol/water (7:3 v/v) .

- Route 2 (Reductive Amination): Condense 2-cyanobenzaldehyde with piperidin-3-amine using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. Monitor pH (5–6) with acetic acid. Isolate the hydrochloride salt via vacuum filtration after adding HCl gas .

- Optimization: Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and solvent polarity (e.g., THF for slower kinetics). Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity ≥98% .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy: Confirm benzonitrile (C≡N) and piperidine proton environments. Aromatic protons appear at δ 7.4–8.1 ppm (1H NMR); piperidine CH₂ groups resonate at δ 2.5–3.5 ppm .

- HPLC-MS: Use a C18 column with ESI-MS in positive ion mode. Expected [M+H]⁺: ~276.3 (free base). Monitor for impurities like unreacted starting materials or N-alkylation byproducts .

- Elemental Analysis: Verify Cl⁻ content (theoretical ~12.8%) to confirm hydrochloride stoichiometry .

Q. What safety precautions are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of fine powders .

- First Aid: In case of skin contact, rinse with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage: Keep in a desiccator at 2–8°C under argon to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Answer:

- Methodology: Use B3LYP/6-311++G(d,p) to compute molecular orbitals, electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis spectra (λ_max ~260 nm in methanol) to validate electron transitions .

- Reactivity Insights: The benzonitrile group acts as an electron-withdrawing moiety, polarizing the piperidine N-H bond (partial charge ~+0.35 e). This enhances nucleophilicity at the methylene bridge for electrophilic substitution .

Q. How to resolve contradictions between computational stability predictions and experimental degradation data?

Answer:

- Case Study: If DFT predicts stability in aqueous media but experimental TGA shows 5% weight loss at 120°C:

Q. What challenges arise in establishing structure-activity relationships (SAR) for pharmacological targets?

Answer:

- Target Identification: Screen against GPCRs (e.g., serotonin receptors) via radioligand binding assays. The piperidine moiety may mimic endogenous amines, but steric hindrance from the benzonitrile group could reduce affinity .

- SAR Pitfalls: Use 3D-QSAR with CoMFA to model steric/electrostatic fields. Replace the benzonitrile with isosteres (e.g., benzothiazole) and compare IC₅₀ values in enzyme inhibition assays .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.